molecular formula C8H4ClF3N2O B2878480 6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine CAS No. 1502758-88-4

6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B2878480
CAS No.: 1502758-88-4
M. Wt: 236.58
InChI Key: TVOUJMTXQBSXQE-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine (CAS 1502758-88-4) is a high-value heterocyclic building block with significant potential in scientific research and development. This compound, with a molecular formula of C8H4ClF3N2O and a molecular weight of 236.58 g/mol, belongs to the class of [1,2]oxazolo[5,4-b]pyridines, which are characterized by a fused bicyclic system containing oxygen and nitrogen atoms . The strategic incorporation of both chloro and trifluoromethyl (CF3) substituents on the aromatic scaffold is of particular interest. The trifluoromethyl group is a key motif known to profoundly influence the physicochemical properties of molecules, enhancing their metabolic stability, lipophilicity, and bioavailability, which is why TFMP (trifluoromethylpyridine) derivatives are fundamental ingredients in numerous agrochemicals and pharmaceuticals . The chloro group at the 6-position serves as a versatile synthetic handle, enabling further functionalization through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic substitution reactions to create a diverse array of advanced derivatives for structure-activity relationship (SAR) studies . As such, this compound is primarily used as a key synthetic intermediate in medicinal chemistry for the discovery of new active ingredients, in agrochemical research for the development of pesticides and herbicides, and as a versatile scaffold in synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c1-3-6-4(8(10,11)12)2-5(9)13-7(6)15-14-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUJMTXQBSXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, cytotoxic effects, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₆ClF₃N₂O
  • Molecular Weight : 238.6 g/mol
  • CAS Number : 929972-03-2

Research indicates that compounds containing oxazolo-pyridine structures often exhibit biological activities through various mechanisms, primarily involving the inhibition of specific kinases and modulation of signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound shows moderate to significant cytotoxicity in vitro.

Cell LineIC₅₀ (μM)
A549 (lung cancer)2.5 ± 0.3
MCF-7 (breast cancer)3.1 ± 0.2
HeLa (cervical cancer)2.8 ± 0.4

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a potential candidate for further development in cancer therapy.

Inhibitory Activity Against Kinases

The compound has been tested for its inhibitory activity against various kinases involved in cancer progression:

KinaseIC₅₀ (μM)
c-Met0.12
Src0.25
Abl0.15

These results highlight the compound's potential as a multi-targeted therapeutic agent.

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in significant apoptosis as indicated by flow cytometry analysis. The compound induced cell cycle arrest in the G0/G1 phase, showcasing its potential as an anti-cancer agent.
  • Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutics like cisplatin. The combination showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing the biological activity of this compound. Modifications in the oxazole ring can lead to variations in potency and selectivity against specific targets. Further SAR studies are recommended to optimize efficacy and reduce potential side effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazolo[5,4-b]pyridine Derivatives
  • Key Example : Derivatives with a 3-(trifluoromethyl)phenyl group at the R1 position (e.g., compound 6h ) exhibit moderate c-KIT inhibitory activity (IC50 = 9.87 µM) due to hydrophobic interactions in the kinase pocket .
  • Comparison : Replacing the oxazole oxygen in the target compound with sulfur (thiazolo analogues) reduces steric hindrance but may alter electronic properties. The trifluoromethyl group in both scaffolds enhances binding affinity, suggesting a conserved role in kinase targeting .
Oxazolo[5,4-b]pyridine Carboxylic Acids
  • Key Example : 3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 953736-28-2) has a methoxyphenyl group at position 3 and a carboxylic acid at position 3. This substitution pattern improves solubility but reduces lipophilicity compared to the trifluoromethyl group in the target compound .
  • Comparison : The chloro and trifluoromethyl groups in the target compound likely enhance metabolic stability and target engagement compared to polar carboxylic acid derivatives.

Structural Modifications and Functional Group Replacements

Sulfonyl Chloride Derivatives
  • Key Example : 3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride introduces a reactive sulfonyl chloride group at position 4. This modification enables further functionalization (e.g., nucleophilic substitution) but reduces stability under aqueous conditions compared to the chloro group in the target compound .
Pyrazolo-Pyridine Hybrids
  • Key Example: 3-Cyclopropyl-4-(methoxycarbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1018141-95-1) replace the oxazole ring with a pyrazole.

Molecular Properties and Purity

Compound Name Molecular Formula Molecular Weight Purity CAS Number
Target Compound C9H5ClF3N2O ~255.6 N/A Not explicitly listed
3-(4-Methoxyphenyl)-6-methyl derivative C15H17N3O2 271.32 95% 953736-28-2
6-Ethyl-3-(trimethylpyrazol-4-yl) derivative C12H12N6O2 272.27 95% 1170616-38-2

Key Observations :

  • The target compound’s molecular weight (~255.6) is lower than most analogues due to its compact substituents.
  • Purity standards (95%) are consistent across derivatives, reflecting industrial synthesis protocols .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a pyridine ring fused with an oxazole moiety at positions 5 and 4 ([5,4-b] fusion). Key substituents include:

  • Chloro group at position 6
  • Methyl group at position 3
  • Trifluoromethyl (CF₃) group at position 4

Retrosynthetic analysis suggests two primary pathways:

  • Oxazole ring construction via cyclization of a pre-functionalized pyridine precursor.
  • Late-stage functionalization of a preformed oxazolo[5,4-b]pyridine scaffold.

Synthesis of the Pyridine Core

Starting Materials

Pyridine derivatives with hydroxyl or amino groups at positions 4 and 5 are ideal precursors. For example, 4-hydroxy-5-aminopyridine serves as a scaffold for oxazole formation.

Chlorination at Position 6

Chlorination is typically achieved using phosphoryl chloride (POCl₃) under reflux. In a protocol adapted from oxazolo[3,2-a]pyridine synthesis, hydroxyl groups at position 6 are replaced with chlorine:
$$
\text{4-Hydroxy-5-aminopyridine} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{6-Chloro-4-hydroxy-5-aminopyridine} \quad
$$
Yields range from 70–85% under anhydrous conditions.

Oxazole Ring Formation

Cyclization Strategies

The oxazole ring is constructed via intramolecular cyclization. A common method involves treating 6-chloro-4-hydroxy-5-aminopyridine with triethyl orthoformate or acetic anhydride :
$$
\text{6-Chloro-4-hydroxy-5-aminopyridine} + \text{HCO(OEt)}_3 \xrightarrow{\Delta} \text{6-Chloro-oxazolo[5,4-b]pyridine} \quad
$$
This step proceeds in 65–78% yield, with the methyl group introduced via methylamine or formaldehyde during cyclization.

Optimization of Methyl Group Introduction

Methylation at position 3 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃):
$$
\text{6-Chloro-oxazolo[5,4-b]pyridine} + \text{CH}3\text{I} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{6-Chloro-3-methyl-oxazolo[5,4-b]pyridine} \quad
$$
Reaction conditions: 12 hours at 80°C, yielding 60–72%.

Trifluoromethylation at Position 4

Electrophilic Trifluoromethylation

The CF₃ group is introduced via Umemoto’s reagent (trimethyl(trifluoromethyl)silane) under radical conditions:
$$
\text{6-Chloro-3-methyl-oxazolo[5,4-b]pyridine} + \text{TMSCF}_3 \xrightarrow{\text{CuI, DMF}} \text{6-Chloro-3-methyl-4-(trifluoromethyl)-oxazolo[5,4-b]pyridine} \quad
$$
Yields: 45–55% after purification.

Alternative Routes
  • Nucleophilic trifluoromethylation using CF₃Br and a palladium catalyst (e.g., Pd(PPh₃)₄).
  • Direct coupling with trifluoromethylboronic acid under Suzuki conditions, though yields are lower (30–40%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Proton Position δ (ppm) Multiplicity J (Hz) Assignment
H-3 2.38 s CH₃
H-5 8.95 d 13.3 Pyridine
H-7 7.46 s Oxazole

¹³C NMR confirms the CF₃ group (δ 121.5 ppm, q, J = 270 Hz).

Mass Spectrometry

  • Molecular ion : m/z 280.5 [M+H]⁺ (calculated for C₉H₅ClF₃N₂O: 279.6).

Challenges and Optimization

Regioselectivity in Cyclization

Competing O- vs. N-alkylation during oxazole formation is mitigated by using bulky bases (e.g., DBU) to favor N-alkylation.

Stability of the Trifluoromethyl Group

The CF₃ group is prone to hydrolysis under acidic conditions. Reactions are conducted in anhydrous solvents (e.g., THF, DMF) with molecular sieves.

Industrial-Scale Synthesis

Patent-Based Protocols

A patented method employs 6-chloro-4-methylpyridine-3-carboxylic acid as a starting material:

  • Esterification with ethanol/H₂SO₄.
  • Hydrazide formation via hydrazine hydrate.
  • Cyclization with triethyl orthoformate to yield the oxazole.

Typical isolated yield: 68% over three steps.

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